![molecular formula C14H22NO3P B13481341 tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate](/img/structure/B13481341.png)
tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate: is a chemical compound that has garnered attention in the scientific community due to its unique properties and potential applications. This compound is characterized by the presence of a tert-butyl group, a dimethylphosphoryl group, and a phenylmethylcarbamate moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable phosphorylated phenylmethyl compound. The reaction conditions often include the use of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) to facilitate the coupling reaction . The reaction is usually carried out under mild conditions to avoid over-alkylation and to maintain the integrity of the chiral substrates.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphoryl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted carbamates or phosphine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate is used as a protecting group for amines, facilitating the synthesis of complex molecules by preventing unwanted reactions at the amine site .
Biology and Medicine: The compound’s ability to form stable carbamate linkages makes it useful in the design of prodrugs and enzyme inhibitors. It can also be used in the synthesis of biologically active molecules for pharmaceutical research.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and catalysts.
Mecanismo De Acción
The mechanism by which tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate exerts its effects involves the formation of stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The phosphoryl group can also participate in coordination chemistry, forming complexes with metal ions and influencing catalytic processes.
Comparación Con Compuestos Similares
- tert-Butyl N-{[4-(dimethylphosphoryl)pyridin-2-yl]methyl}carbamate
- tert-Butyl N-(4-formylbenzyl)carbamate
Uniqueness: tert-Butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate is unique due to its specific combination of a tert-butyl group, a dimethylphosphoryl group, and a phenylmethylcarbamate moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and industry.
Propiedades
Fórmula molecular |
C14H22NO3P |
|---|---|
Peso molecular |
283.30 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-dimethylphosphorylphenyl)methyl]carbamate |
InChI |
InChI=1S/C14H22NO3P/c1-14(2,3)18-13(16)15-10-11-6-8-12(9-7-11)19(4,5)17/h6-9H,10H2,1-5H3,(H,15,16) |
Clave InChI |
VGGKLMXSODTIKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)P(=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


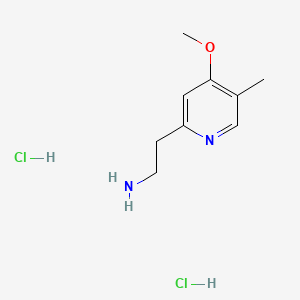
![1-[(2-Chloro-5-methylphenyl)methyl]piperazine](/img/structure/B13481260.png)
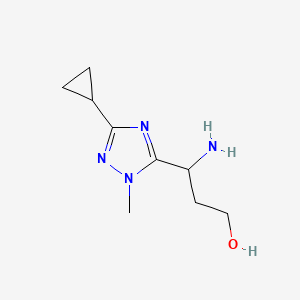
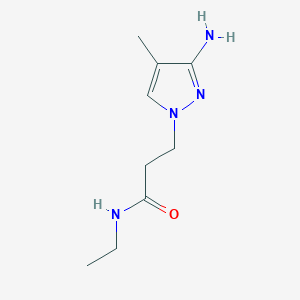
![(3S)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B13481269.png)


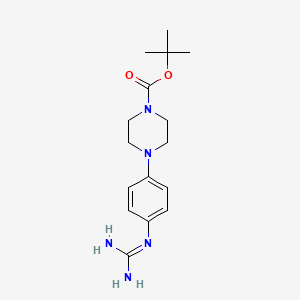
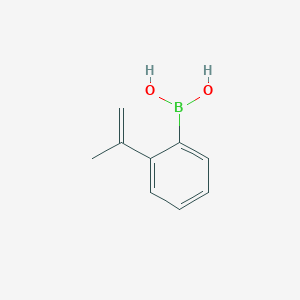
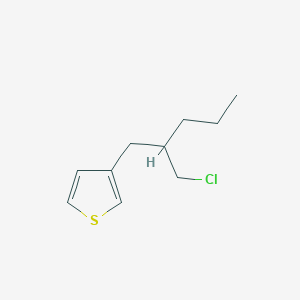
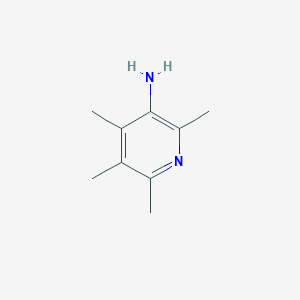
![4-[Acetyl(methyl)amino]benzene-1-sulfonyl fluoride](/img/structure/B13481323.png)
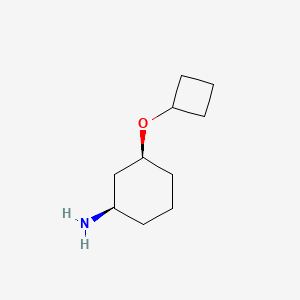
![2-{2-Azaspiro[3.3]heptan-6-yl}propan-2-ol hydrochloride](/img/structure/B13481346.png)
